TASP0390325

Übersicht

Beschreibung

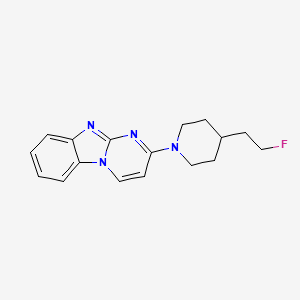

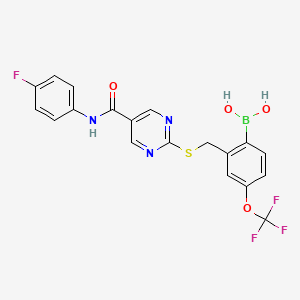

TASP 0390325 is a potent and selective antagonist of the vasopressin receptor 1B (V1B receptor). It is known for its high affinity and oral bioavailability. The compound has shown significant antidepressant and anxiolytic activities in various studies . The chemical name of TASP 0390325 is 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride .

Wissenschaftliche Forschungsanwendungen

TASP 0390325 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Vasopressin-Rezeptoren befassen.

Biologie: Die Verbindung wird verwendet, um die Rolle von V1B-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: TASP 0390325 hat in präklinischen Studien Potenzial als Antidepressivum und Anxiolytikum gezeigt.

Industrie: Es wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Vasopressin-Rezeptoren abzielen

5. Wirkmechanismus

TASP 0390325 entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des V1B-Rezeptors. Dieser Rezeptor ist an der Regulation der Hypothalamus-Hypophysen-Nebennierenrinden-Achse (HPA-Achse) beteiligt, die eine entscheidende Rolle bei der Stressreaktion spielt. Durch Blockierung des V1B-Rezeptors hemmt TASP 0390325 die Freisetzung von Adrenocorticotrophem Hormon (ACTH) und reduziert so stressbedingte Reaktionen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der V1B-Rezeptor und nachgeschaltete Signalwege, die die ACTH-Freisetzung regulieren .

Wirkmechanismus

Target of Action

TASP0390325 is a high affinity and orally active arginine vasopressin receptor 1B (V1B receptor) antagonist . The V1B receptor is a G protein-coupled receptor that mediates the functions of arginine vasopressin (AVP), a neurohypophysial hormone involved in the regulation of stress responses, including the secretion of adrenocorticotropic hormone (ACTH) .

Mode of Action

this compound shows potent antagonist activity for V1B receptors . It dose-dependently inhibits [3H]-AVP binding to recombinant human V1B receptors with an IC50 value of 2.72 nM . It also inhibits [3H]-AVP binding to rat anterior pituitary membranes, with an IC50 value of 2.22 nM . This inhibition of AVP binding to V1B receptors results in the attenuation of AVP-induced increases in intracellular calcium concentrations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AVP signaling pathway via the V1B receptor . By antagonizing the V1B receptor, this compound inhibits the AVP-induced increase in intracellular calcium concentrations, which in turn affects the downstream signaling events mediated by AVP .

Pharmacokinetics

this compound is orally bioavailable . It is able to cross the blood-brain barrier and reach the anterior pituitary gland, where it blocks the V1B receptor in vivo

Result of Action

The antagonism of the V1B receptor by this compound results in a decrease in plasma ACTH levels induced by corticotropin-releasing factor (CRF)/desmopressin (dDAVP) in rats . This indicates that this compound blocks the anterior pituitary V1B receptor in vivo . Additionally, this compound exerts antidepressant effects in two models of depression (a forced swimming test and an olfactory bulbectomy model) .

Biochemische Analyse

Biochemical Properties

TASP0390325 exhibits a high affinity for the V1B receptor, with an IC50 value of 2.22 nM for the rat pituitary receptor . It does not show significant affinity for 85 other receptors, ion channels, and transporters at 10 μM, including V1A and V2 .

Cellular Effects

This compound has been shown to increase ACTH levels in rats . This suggests that it may influence cell function by modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that regulates responses to stress and many other physiological processes .

Molecular Mechanism

This compound acts as an antagonist of the V1B receptor, which is a G protein-coupled receptor that mediates the effects of the neuropeptide hormone vasopressin . By blocking the activation of this receptor, this compound can modulate the signaling pathways downstream of the V1B receptor .

Temporal Effects in Laboratory Settings

Given its potent and selective activity as a V1B receptor antagonist, it is likely that its effects would be observable shortly after administration and would persist for a duration that depends on its pharmacokinetic properties .

Dosage Effects in Animal Models

In animal models, this compound has been shown to antagonize the increase in plasma ACTH levels induced by CRF/dDAVP, a stimulator of the HPA axis . This effect was observed at a dose of 1 mg/kg .

Metabolic Pathways

As a small molecule drug, it is likely to be metabolized by the liver and excreted in the urine .

Transport and Distribution

As a small molecule drug, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

As a small molecule drug, it is likely to be able to enter cells and interact with its target, the V1B receptor, which is located on the cell membrane .

Vorbereitungsmethoden

Die Synthese von TASP 0390325 umfasst mehrere Schritte, einschließlich der Bildung des Pyrido[2,3-d]pyrimidin-Kerns und der anschließenden Funktionalisierung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können eine Optimierung dieser Syntheserouten beinhalten, um Ausbeute und Reinheit zu erhöhen .

Analyse Chemischer Reaktionen

TASP 0390325 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verwendet werden, um verschiedene Substituenten am aromatischen Ring einzuführen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. .

Vergleich Mit ähnlichen Verbindungen

TASP 0390325 ist einzigartig in seiner hohen Affinität und Selektivität für den V1B-Rezeptor. Zu den ähnlichen Verbindungen gehören:

Nelivaptan: Ein weiterer V1B-Rezeptor-Antagonist mit ähnlichen anxiolytischen und antidepressiven Eigenschaften.

Mozavaptan: Ein Vasopressin-Rezeptor-Antagonist, der sowohl auf V1- als auch auf V2-Rezeptoren abzielt.

Fedovapagon: Ein selektiver Agonist des Vasopressin-V2-Rezeptors mit unterschiedlichen therapeutischen Anwendungen

TASP 0390325 zeichnet sich durch seine hohe Selektivität für den V1B-Rezeptor und seine potenziellen therapeutischen Anwendungen bei der Behandlung von Angstzuständen und Depressionen aus.

Eigenschaften

IUPAC Name |

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXGNLBPARAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TASP0390325 interact with its target, the V1B receptor, and what are the downstream effects of this interaction?

A1: this compound acts as a potent and selective antagonist of the V1B receptor. [, ] While the precise binding mechanism hasn't been fully elucidated, as an antagonist, it likely competes with the endogenous ligand, arginine vasopressin, for binding to the V1B receptor. This competitive binding prevents arginine vasopressin from activating the receptor, thereby inhibiting its downstream signaling pathways. The blockade of V1B receptor signaling by this compound has been demonstrated to have anti-depressant and anxiolytic effects in preclinical animal models. [] Further research is necessary to fully characterize the downstream molecular effects of this compound's interaction with the V1B receptor.

Q2: What evidence supports the use of this compound as a potential therapeutic agent for neuropsychiatric disorders?

A2: Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of depression and anxiety. [] While the exact mechanisms underlying these effects are still being investigated, the V1B receptor is known to play a role in stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. [] Dysregulation of the HPA axis is implicated in the pathophysiology of various neuropsychiatric disorders, including depression and anxiety. By blocking the V1B receptor, this compound may help normalize HPA axis activity and alleviate some of the behavioral symptoms associated with these conditions.

Q3: How does the performance of this compound compare to other V1B receptor antagonists, particularly in the context of PET imaging?

A3: this compound has shown promise as a potent and selective V1B receptor antagonist, particularly in the context of PET imaging. Research indicates that a closely related analog, ¹¹C-TASP699, derived from this compound, produces higher contrast PET images of pituitary V1BRs compared to previously developed radioligands. [] This improved imaging contrast suggests that ¹¹C-TASP699, and potentially other derivatives of this compound, could be valuable tools for studying V1B receptor distribution and occupancy in vivo, which is crucial for understanding the role of this receptor in both healthy individuals and those with neuropsychiatric disorders. This enhanced imaging capability could also facilitate the development and evaluation of novel V1B receptor antagonists for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)